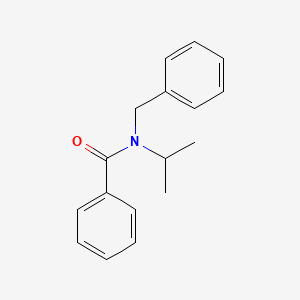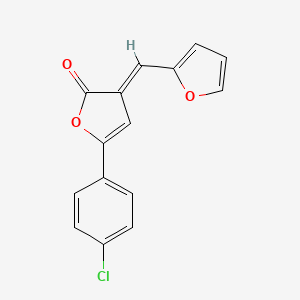![molecular formula C21H30N4O3 B5561484 7-{2-[2-(4-methylpiperazin-1-yl)ethoxy]benzyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5561484.png)
7-{2-[2-(4-methylpiperazin-1-yl)ethoxy]benzyl}-2,7-diazaspiro[4.4]nonane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is part of a broader class of chemical entities known for their relevance in pharmacological research, particularly in the context of receptor activity and potential therapeutic applications. Its structure includes a diazaspiro[4.4]nonane core, which is of interest due to its biological activity and potential therapeutic applications.
Synthesis Analysis
Research on the synthesis of related compounds, such as N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.4]nonane derivatives, has shown that these compounds can be synthesized through various chemical routes, with their serotonin receptor affinities being a focus of pharmacological interest. Compounds within this class have been designed to target specific receptor profiles, with adjustments in their structural components affecting their biological activities (Obniska et al., 2006).
Molecular Structure Analysis
The molecular structure of these compounds plays a crucial role in their biological activities. Studies involving X-ray crystallography and molecular modeling have been conducted to elucidate the structural features that contribute to their pharmacological profiles. For instance, the spatial arrangement of the cycloalkyl ring and the type of substituents attached to the piperazine moiety significantly influence receptor affinity and activity.
Chemical Reactions and Properties
The chemical reactions involving these compounds are largely centered around modifications of the diazaspiro[4.4]nonane core and the piperazine moiety. Reactions such as aromatic substitutions have been explored to enhance the compounds' anticonvulsant and neurotoxic properties. The flexibility and rigidity of different parts of the molecule have been manipulated to optimize biological activity (Obniska, Kamiński, & Tatarczyńska, 2006).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are important for understanding the pharmacokinetics and formulation potential of these compounds. The crystalline and molecular structures of related derivatives have been characterized to understand how these properties influence biological activity and drug-like properties.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and the presence of functional groups, dictate the compounds' interactions with biological targets and their metabolic fate. Studies on the structure-property relationship have provided insights into how modifications in the chemical structure affect these properties and, by extension, the pharmacological activity of these compounds.
For detailed insights into the synthesis, structure, and properties of related compounds, the following references are instrumental:
- (Obniska et al., 2006) on the synthesis and receptor activity.
- (Obniska, Kamiński, & Tatarczyńska, 2006) on anticonvulsant activity and molecular modifications.
科学的研究の応用
Anticonvulsant Activity
A study by Obniska et al. (2006) synthesized N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives and evaluated their anticonvulsant and neurotoxic properties. These derivatives showed promising anticonvulsant activity in the MES test, indicating their potential in epilepsy treatment (Obniska, Kamiński, & Tatarczyńska, 2006).
Serotonin Receptor Activity
Obniska et al. (2006) also synthesized derivatives of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione, finding that these compounds had distinct affinities for serotonin 5-HT1A and 5-HT2A receptors. This suggests their potential use in treating disorders related to serotonin dysfunction (Obniska, Tatarczyńska, Nikiforuk, Charakchieva‐Minol, & Duszyńska, 2006).
Pharmacological Evaluation
A pharmacological evaluation of new arylpiperazinylpropyl derivatives of 1,3-diazaspiro[4.5]decan-2,4-dione was conducted by Czopek et al. (2016). This study revealed significant affinity for serotonin and dopaminergic receptors, suggesting the potential of these compounds in neuropsychiatric treatment (Czopek et al., 2016).
Synthesis and Characterization
Ghochikyan et al. (2016) reported the efficient synthesis of triazole-containing spiro dilactones using 3-bromomethyl-2,8-dioxaspiro[4.4]nonane-1,6-diones. This study is crucial for understanding the synthesis methods of these compounds (Ghochikyan, Muzalevskiy, Samvelyan, Galstyan, & Nenajdenko, 2016).
Antimicrobial and Cytotoxic Potential
Devi et al. (2013) synthesized novel precursors of oxazolidinone analogues of chloroquinoline and evaluated their antimicrobial and cytotoxic potential. This study indicates the potential of these compounds in developing new antimicrobial and anticancer drugs (Devi, Asmat, Agrawal, Sharma, & Dwivedi, 2013).
特性
IUPAC Name |
7-[[2-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3/c1-23-8-10-24(11-9-23)12-13-28-18-5-3-2-4-17(18)15-25-7-6-21(16-25)14-19(26)22-20(21)27/h2-5H,6-16H2,1H3,(H,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSFRYYCPUPTPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC=CC=C2CN3CCC4(C3)CC(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-{2-[2-(4-Methylpiperazin-1-yl)ethoxy]benzyl}-2,7-diazaspiro[4.4]nonane-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(3-methoxyphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5561427.png)

![5-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5561438.png)
![N-({1-[(2,4-dioxoimidazolidin-1-yl)acetyl]piperidin-3-yl}methyl)-4-fluorobenzamide](/img/structure/B5561444.png)

![1-[4-ethyl-5-(1-quinoxalin-2-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B5561453.png)
![6-(1,3-benzodioxol-5-yl)-8-ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5561458.png)
![6-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5561460.png)
![3-({3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5561470.png)

![N-(4-ethylphenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5561485.png)
![1-(cis-4-aminocyclohexyl)-N-[3-(pyridin-3-ylamino)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5561492.png)